molecular formula C13H21FN4O B7058325 2-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]amino]ethanol

2-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]amino]ethanol

Cat. No.: B7058325
M. Wt: 268.33 g/mol
InChI Key: AAURMAFZOQJORN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]amino]ethanol is a chemical compound that features a piperidine ring substituted with a 6-ethyl-5-fluoropyrimidine moiety and an aminoethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]amino]ethanol typically involves multi-step organic reactions. One common approach is to start with the preparation of the 6-ethyl-5-fluoropyrimidine core, which can be synthesized through a series of reactions involving fluorination and alkylation of pyrimidine derivatives . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the aminoethanol group via reductive amination.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]amino]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alkoxides. Reaction conditions typically involve solvents like methanol or dichloromethane and may require specific temperatures and pH levels to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]amino]ethanol involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various signaling pathways. For example, it may inhibit certain kinases involved in cell proliferation and survival, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]amino]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic use .

Properties

IUPAC Name

2-[[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21FN4O/c1-2-11-12(14)13(17-9-16-11)18-6-3-10(4-7-18)15-5-8-19/h9-10,15,19H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAURMAFZOQJORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCC(CC2)NCCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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